3-(3,5-Dichlorophenyl)prop-2-en-1-ol
Description
3-(3,5-Dichlorophenyl)prop-2-en-1-ol is an organic compound featuring a propenol backbone substituted with a 3,5-dichlorophenyl group. The compound’s hydroxyl and conjugated alkene groups suggest reactivity in oxidation, hydrogen bonding, and electrophilic addition, which may influence its biological or industrial utility .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVBRBMNZFXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives
The chalcone analog (E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one (synthesized via Claisen-Schmidt condensation) shares structural similarities but replaces the hydroxyl group at the propenol position with a ketone. Key distinctions include:
- Functional Groups : The ketone in the chalcone derivative enhances electrophilicity, whereas the hydroxyl group in 3-(3,5-dichlorophenyl)prop-2-en-1-ol facilitates hydrogen bonding.
- Synthesis: The chalcone was synthesized using 3,5-dichloro-2-hydroxybenzaldehyde and acetophenone under basic conditions, whereas this compound would likely require aldehyde reduction or allylic alcohol formation pathways .
- Biological Activity : The chalcone exhibited antioxidant activity (IC₅₀ = 42.5 μM in DPPH assays), suggesting that the hydroxyl group in this compound might confer similar or enhanced radical-scavenging properties .
Urea-Based Dichlorophenyl Compounds
Several 3-(dichlorophenyl)-1,1-dimethylurea analogs (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) are documented as herbicides and analytical standards. Comparisons include:
- Applications: Urea derivatives are widely used as herbicides (e.g., diuron), whereas propenol derivatives may prioritize antioxidant or pharmaceutical applications .
Alkene-Substituted Dichlorophenyl Compounds
The compound 3-(3,5-dichlorophenyl)-2-methyl-1-propene (C₁₀H₁₀Cl₂, molar mass 201.09 g/mol) shares the dichlorophenyl and alkene groups but lacks the hydroxyl group. Key differences:
- Reactivity : The methyl-propene structure favors polymerization or electrophilic addition, while the hydroxyl group in the target compound may direct reactivity toward oxidation or esterification.
- Physical Properties : The absence of a hydroxyl group reduces polarity, likely increasing hydrophobicity compared to this compound .
Data Tables
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Antioxidant Potential: The chalcone derivative’s DPPH radical-scavenging activity (IC₅₀ = 42.5 μM) suggests that this compound, with its free hydroxyl group, could exhibit comparable or superior antioxidant properties .
- Herbicidal Activity: Urea analogs highlight the role of halogenation in enhancing bioactivity, though their mechanisms differ from propenol derivatives due to functional group disparities .
- Structural Insights : The absence of crystallographic data for this compound underscores the need for advanced characterization (e.g., X-ray diffraction using SHELX programs) to confirm stereochemistry and intermolecular interactions .
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